1-(6-Methylpyridazin-3-yl)piperidine-4-carboxylic acid
Description
1-(6-Methylpyridazin-3-yl)piperidine-4-carboxylic acid is a heterocyclic compound featuring a pyridazine ring substituted with a methyl group at position 6, linked to a piperidine moiety with a carboxylic acid group at position 3. This structure is often explored in medicinal chemistry for CNS-targeting applications, as piperidine carboxylic acid derivatives (e.g., nipecotic acid) are known GABA reuptake inhibitors .
Properties
IUPAC Name |
1-(6-methylpyridazin-3-yl)piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-8-2-3-10(13-12-8)14-6-4-9(5-7-14)11(15)16/h2-3,9H,4-7H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLSIANFQCNHJPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCC(CC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(6-Methylpyridazin-3-yl)piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the reaction of 6-methylpyridazine with piperidine derivatives under specific conditions to form the desired compound . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-(6-Methylpyridazin-3-yl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
1-(6-Methylpyridazin-3-yl)piperidine-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(6-Methylpyridazin-3-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Heterocycle Core
Substituent Effects
- Electron-Withdrawing Groups (EWGs) : The trifluoromethyl group () enhances lipophilicity and metabolic stability, while the 2-chloro substituent () creates a reactive site for covalent inhibitor design .
- Electron-Donating Groups (EDGs) : Methoxy and ethoxy groups () improve solubility but may reduce membrane permeability .
Pharmacological Implications
- Prodrug Potential: The ethyl ester derivative of the target compound () suggests prodrug strategies to enhance bioavailability, as seen in nipecotic acid derivatives .
- CNS Applications : Piperidine-4-carboxylic acid scaffolds are associated with GABAergic activity, implying CNS drug discovery relevance .
Biological Activity
1-(6-Methylpyridazin-3-yl)piperidine-4-carboxylic acid is a compound that has attracted attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and findings.
Structural Overview
The compound features a piperidine ring substituted with a pyridazine moiety, which is known for imparting various biological activities. Its chemical structure can be represented as follows:
Research indicates that compounds containing a piperidine nucleus, such as this compound, exhibit a range of biological activities through various mechanisms:
- Inhibition of Receptor Tyrosine Kinases : This activity is significant in cancer treatment as receptor tyrosine kinases play crucial roles in cell growth and differentiation.
- Antiproliferative Effects : Some derivatives have shown the ability to inhibit tubulin polymerization, leading to reduced cell proliferation.
- Neuroprotective Potential : The compound's structure suggests possible interactions with enzymes involved in neurodegenerative diseases, indicating its potential utility in neuroprotection.
Anticancer Properties
This compound has been studied for its anticancer properties, particularly through:
- Cell Line Studies : In vitro studies have demonstrated that this compound inhibits the growth of various cancer cell lines, suggesting its potential as an anticancer agent.
- Mechanistic Insights : The inhibition of specific kinases involved in tumor growth has been highlighted as a primary mechanism for its anticancer activity .
Neuroprotective Effects
The compound has also shown promise in neuroprotection:
- Enzyme Interaction : It may interact with enzymes associated with neurodegenerative conditions, potentially mitigating neuronal damage.
Comparative Biological Activity Table
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| This compound | Anticancer | Inhibition of receptor tyrosine kinases |
| Other Piperidine Derivatives | Antiproliferative | Inhibition of tubulin polymerization |
| Related Pyridazine Compounds | Neuroprotective | Enzyme inhibition |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- In Vitro Studies : Research has shown that the compound effectively inhibits the proliferation of cancer cells in laboratory settings. Specific assays have indicated IC50 values that demonstrate its potency against certain cancer types .
- Structure-Activity Relationship (SAR) Studies : These studies have elucidated how modifications to the compound's structure affect its biological activity. For instance, alterations in the piperidine or pyridazine components can lead to significant changes in receptor binding profiles and overall efficacy .
- Potential Applications : The compound's diverse mechanisms suggest applications not only in oncology but also in treating neurodegenerative diseases. Ongoing research aims to explore these avenues further.
Q & A
Q. Basic Research Focus
- Structural Confirmation :
- Purity Assessment :
How can researchers resolve contradictions in reported biological activity data for this compound?
Advanced Research Focus
Discrepancies often arise from:
- Target Selectivity : Off-target interactions (e.g., kinase vs. GPCR binding) due to assay specificity. Use orthogonal assays (e.g., SPR for binding kinetics, cellular viability assays) .
- Experimental Models : Differences in cell lines (e.g., HEK293 vs. HeLa) or animal models (e.g., murine vs. humanized). Standardize protocols using ISO-certified cell banks and in vivo PK/PD profiling .
- Data Normalization : Cross-validate IC values using internal controls (e.g., reference inhibitors like staurosporine for kinase assays) .
What computational strategies enhance the design of derivatives with improved pharmacokinetic properties?
Q. Advanced Research Focus
- Quantum Chemical Calculations : DFT-based optimization of the carboxylic acid group’s pKa (target ~4.5 for enhanced solubility) and logP (<3 for blood-brain barrier penetration) .
- Molecular Dynamics (MD) : Simulate binding modes with targets (e.g., mTOR or p70S6K) to prioritize derivatives with stable hydrogen bonds (e.g., piperidine N-H···O=C interactions) .
- ADMET Prediction : Tools like SwissADME predict CYP450 inhibition risks (avoid CYP3A4 substrate status) and hERG channel liabilities (IC >10 μM) .
What methodologies address solubility challenges in formulation studies?
Q. Intermediate Research Focus
- Salt Formation : Co-crystallization with sodium or meglumine improves aqueous solubility (e.g., from <0.1 mg/mL to >5 mg/mL) .
- Nanoformulation : Lipid-based nanoparticles (50–100 nm size) enhance bioavailability by 2–3 fold in rodent models .
- pH Adjustment : Buffered solutions (pH 6.8–7.4) stabilize the carboxylic acid moiety during in vitro assays .
How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?
Q. Advanced Research Focus
- Core Modifications :
- Pyridazine Methyl Group : Removal reduces steric hindrance but may lower metabolic stability (t from 4 h to 1.5 h in microsomes) .
- Piperidine Substituents : 4-Carboxylic acid is critical for target binding; esterification (e.g., ethyl ester prodrugs) improves oral bioavailability (AUC increased by 40%) .
- Biological Testing :
- Inhibition Profiling : Compare IC against structural analogs (e.g., 1-(4-Chloro-6-methylpyrimidin-2-yl)piperidine-3-carboxylic acid shows 10-fold lower activity in kinase assays) .
What are the best practices for validating synthetic intermediates to ensure batch consistency?
Q. Intermediate Research Focus
- In-Process Controls (IPC) : Monitor key intermediates via FTIR (e.g., carbonyl stretch at 1680–1720 cm) and TLC (R ±0.05 tolerance) .
- Stability Studies : Accelerated degradation (40°C/75% RH for 4 weeks) identifies labile groups (e.g., ester hydrolysis in humid conditions) .
- Regulatory Alignment : Follow ICH Q11 guidelines for critical quality attributes (CQAs) like enantiomeric purity (Chiral HPLC with >99% ee) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
